molecular formula C15H14O2 B1295560 2'-Methoxy-2-phenylacetophenone CAS No. 33470-10-9

2'-Methoxy-2-phenylacetophenone

Cat. No. B1295560
CAS RN: 33470-10-9
M. Wt: 226.27 g/mol
InChI Key: VBVGAAXWZUZNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Methoxy-2-phenylacetophenone is a chemical compound that has been studied for various applications, including its role as a photosensitizer and its interactions with biological molecules. It is related to other compounds that have been synthesized and characterized for their potential use in optical devices and general illumination, as well as for their spectroscopic properties.

Synthesis Analysis

The synthesis of related methoxy derivatives of 2'-hydroxy-2-phenylacetophenone has been reported in several studies. For instance, europium and terbium complexes with methoxy derivatives have been synthesized and characterized, indicating the versatility of the parent compound in forming complexes with lanthanides . Additionally, the synthesis of a chalcone derivative has been described, showcasing the ability to modify the compound for different spectroscopic studies .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various methods, including X-ray diffraction and density functional theory (DFT) calculations. For example, the structure of a colchicine analog with a methoxy group was solved by direct methods and refined to a high degree of accuracy . The DFT method has also been used to optimize the stable geometry of 2-hydroxy-4-methoxyacetophenone, providing insights into the structural parameters and thermodynamic properties .

Chemical Reactions Analysis

The reactivity of 2'-methoxy-2-phenylacetophenone and its derivatives has been explored in several contexts. Acid-catalyzed solvolysis of diazo derivatives has been studied, revealing insights into the reaction mechanisms and kinetics . The effects of substituents on the benzene ring have been analyzed, affecting the vibrational frequencies and reactivity descriptors such as chemical hardness and electrophilicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-methoxy-2-phenylacetophenone derivatives have been extensively studied. The photoluminescent properties of europium and terbium complexes suggest applications in optical devices . Spectroscopic studies, including IR and NMR, have been conducted to assign vibrational frequencies and chemical shifts, providing a detailed understanding of the compound's behavior under various conditions . Theoretical studies have complemented experimental findings, offering predictions of spectroscopic properties and aiding in the interpretation of data .

Scientific Research Applications

Photoluminescent Properties

2'-Methoxy-2-phenylacetophenone and its derivatives have been used in the synthesis of complexes with luminescent properties. Kumar et al. (2008) synthesized europium complexes with methoxy derivatives of 2'-hydroxy-2-phenylacetophenone, exhibiting red luminescence under UV light, applicable for optical devices and solid-state lamps (Kumar, Makrandi, Singh, & Khatkar, 2008). Similarly, terbium complexes with these derivatives were found to emit green luminescence, also suitable for optical applications (Kumar, Makrandi, Singh, & Khatkar, 2008).

Structural and Molecular Studies

The structure and properties of derivatives of 2'-Methoxy-2-phenylacetophenone have been studied extensively. Chattopadhyay et al. (2012) analyzed the crystal structures of several derivatives, highlighting the role of weak hydrogen bonds and π-π interactions in forming molecular structures (Chattopadhyay, Ghosh, Mondal, Mukherjee, & Mukherjee, 2012). Arjunan et al. (2014) performed a detailed study on 2-hydroxy-4-methoxyacetophenone, focusing on vibrational frequencies, NMR, and quantum chemical aspects, offering insights into the compound's reactivity and selectivity (Arjunan, Devi, Subbalakshmi, Rani, & Mohan, 2014).

Safety And Hazards

The safety data sheet for 2’-Methoxy-2-phenylacetophenone indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(2-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)14(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVGAAXWZUZNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288417
Record name 1-(2-methoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methoxy-2-phenylacetophenone

CAS RN

33470-10-9
Record name MLS002667768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-methoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Methoxy-2-phenylacetophenone
Reactant of Route 2
Reactant of Route 2
2'-Methoxy-2-phenylacetophenone
Reactant of Route 3
Reactant of Route 3
2'-Methoxy-2-phenylacetophenone
Reactant of Route 4
Reactant of Route 4
2'-Methoxy-2-phenylacetophenone
Reactant of Route 5
Reactant of Route 5
2'-Methoxy-2-phenylacetophenone
Reactant of Route 6
Reactant of Route 6
2'-Methoxy-2-phenylacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.